molecular formula C16H15BrN2O3 B5712034 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide

3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5712034
M. Wt: 363.21 g/mol
InChI Key: DHLFODHEWUAFOA-UHFFFAOYSA-N
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Description

3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of carboximidamides and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response, tumor growth, and viral replication. The compound also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide have been extensively studied. The compound has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. It has also been shown to induce apoptosis in cancer cells, leading to their death. The compound has been found to be well-tolerated in animal studies, with no significant toxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments include its high purity and yield, as well as its wide range of potential applications. The compound is also relatively easy to synthesize and manipulate. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for the study of 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide. One potential area of research is the development of new synthetic methods for the compound, with a focus on improving yield and reducing cost. Another area of research is the study of the compound's mechanism of action, with the goal of identifying new therapeutic targets for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, the compound's potential applications in the field of agriculture and environmental science should be explored further. Overall, the study of 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide holds great promise for the development of new therapeutic agents and the advancement of scientific knowledge in various fields.

Synthesis Methods

The synthesis of 3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-bromoaniline with ethyl 2-ethoxybenzoate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with cyanamide to form the final product. This synthesis method is widely used and has been optimized for high yield and purity.

Scientific Research Applications

3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-21-14-9-4-3-8-13(14)16(20)22-19-15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFODHEWUAFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)ON=C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-ethoxybenzoate

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